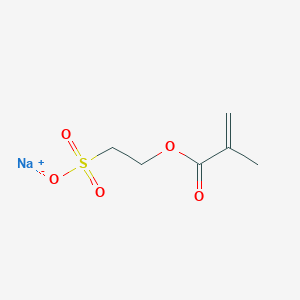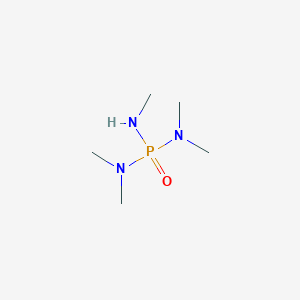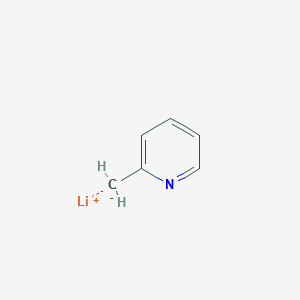
2-(甲氧羰基)-6-硝基苯甲酸
描述
“2-(Methoxycarbonyl)benzoic acid” is an organic compound that likely belongs to the family of benzoic acids . Benzoic acids are aromatic carboxylic acids where one hydrogen atom of the benzene ring is replaced by a carboxyl group .
Synthesis Analysis
While specific synthesis methods for “2-(Methoxycarbonyl)-6-nitrobenzoic acid” are not available, similar compounds can be synthesized through various methods. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds in organic compounds, often involving organoboron reagents .Molecular Structure Analysis
The molecular structure of “2-(Methoxycarbonyl)benzoic acid” likely involves a benzene ring with a carboxyl group and a methoxycarbonyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .科学研究应用
2-(甲氧羰基)-6-硝基苯甲酸简介
2-(甲氧羰基)-6-硝基苯甲酸是一种在各种科学研究领域中发挥重要作用的化合物。尽管对这种特定化合物的直接研究可能有限,但其结构组分,如硝基苯甲酸基团,已被广泛研究。这些调查为潜在应用和类似化合物在研究、环境研究和药物学进展中的重要性提供了见解。以下,我们探讨了几个相关化合物在研究领域中产生重要影响的领域。
环境影响和对对羟基苯甲酸的处理
对羟基苯甲酸衍生物密切相关的对羟基苯甲酸在消费产品中被广泛用作防腐剂。Haman等人(2015年)的研究关注对羟基苯甲酸的环境命运、行为和影响,这些与2-(甲氧羰基)-6-硝基苯甲酸具有功能相似性。研究表明,尽管废水处理有效降低了对羟基苯甲酸的水平,但这些化合物在水生环境中仍然存在,表明有必要进一步研究它们的长期生态影响。这项研究强调了理解与2-(甲氧羰基)-6-硝基苯甲酸相关的化合物的环境持久性和转化的重要性(Haman, Dauchy, Rosin, & Munoz, 2015)。
衍生化合物的药理学见解
与2-(甲氧羰基)-6-硝基苯甲酸结构相关的化合物的药理学性质已经成为广泛研究的主题。例如,对硝基苯甲酸成分的化合物尼替酮的研究揭示了其降解过程和副产物,有助于更深入地了解其稳定性和潜在的环境影响。这项研究对评估含有硝基苯甲酸基团的化合物在医学应用中的风险和益处至关重要(Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019)。
合成化学的进展
含有苯甲酸衍生物的复杂分子的合成和应用对于新药物和材料的开发至关重要。对类似于2-(甲氧羰基)-6-硝基苯甲酸的化合物,如6H-苯并[c]色酮的合成协议的研究展示了有机合成方法的不断发展。这些进展使得能够生产具有潜在在医学和材料科学中应用的新化合物(Mazimba, 2016)。
安全和危害
属性
IUPAC Name |
2-methoxycarbonyl-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)5-3-2-4-6(10(14)15)7(5)8(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMQLZPEBHSABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402851 | |
| Record name | 2-(Methoxycarbonyl)-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)-6-nitrobenzoic acid | |
CAS RN |
21606-04-2 | |
| Record name | 1-Methyl 3-nitro-1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21606-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methoxycarbonyl)-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxycarbonyl)-6-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


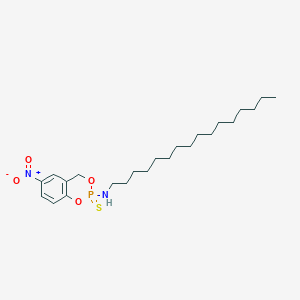
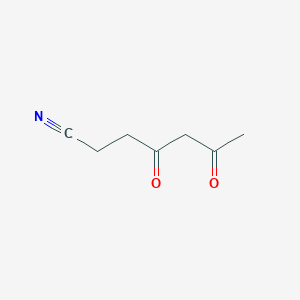

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
